Cas no 2168114-57-4 (3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)

3-(2-Bromo-5-chloro-4-methylphenyl)propanoic acid is a halogenated phenylpropanoic acid derivative characterized by its bromo, chloro, and methyl substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The carboxylic acid functionality allows for further derivatization, including esterification or amidation. High purity grades ensure consistent performance in research and industrial applications. Its stability and well-defined structure make it a reliable building block for targeted synthetic pathways.
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid structure
2168114-57-4 structure
Product Name:3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid
CAS No:2168114-57-4
MF:C10H10BrClO2
MW:277.542201519012
CID:5921381
PubChem ID:165530055
Update Time:2025-08-03

3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid
    • 2168114-57-4
    • EN300-1457270
    • Inchi: 1S/C10H10BrClO2/c1-6-4-8(11)7(5-9(6)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
    • InChI Key: SLTJYXXUAPRUFC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(=CC=1CCC(=O)O)Cl

Computed Properties

  • Exact Mass: 275.95527g/mol
  • Monoisotopic Mass: 275.95527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid

Professional Introduction to 3-(2-bromo-5-chloro-4-methylphenyl)propanoic Acid (CAS No. 2168114-57-4)

3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid, identified by its CAS number 2168114-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of aromatic carboxylic acids, characterized by a phenyl ring substituted with bromine, chlorine, and methyl groups, linked to a propanoic acid moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the quest for novel therapeutic agents.

The< strong>phenyl ring in 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid is a cornerstone of its chemical properties, providing a platform for diverse functionalization. The presence of bromine and chlorine at specific positions (2 and 5, respectively) enhances its reactivity, making it a versatile building block for further chemical modifications. These substituents not only influence the electronic properties of the ring but also dictate its interaction with biological targets. The< strong>methyl group at the 4-position adds another layer of complexity, affecting both the steric and electronic environment of the molecule.

In recent years, there has been a surge in research focused on developing novel pharmacophores that can modulate biological pathways associated with various diseases. The< strong>aromatic carboxylic acid moiety is particularly relevant in this context, as it is a common structural feature in many drugs that have demonstrated efficacy in treating conditions such as cancer, inflammation, and neurodegenerative disorders. The specific substitution pattern in 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid positions it as a promising candidate for further derivatization into compounds with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects. The< strong>brominated and chlorinated phenyl ring provides numerous opportunities for interactions with the active sites of kinases, making it an attractive scaffold for drug discovery.

The< strong>propanoic acid group at one end of the molecule introduces a carboxylic acid functionality, which can be further modified to introduce additional polar or charged groups. This versatility allows for the creation of compounds with tailored solubility and bioavailability profiles, critical factors in drug development. For instance, esterification or amidation of the carboxylic acid group can enhance membrane permeability or binding affinity to biological targets.

Recent studies have highlighted the importance of< strong>aromatic substitution patterns in modulating drug efficacy and selectivity. A notable example is the development of tyrosine kinase inhibitors (TKIs), where specific substitutions on an aromatic ring have been shown to significantly improve potency and reduce off-target effects. The structural features of 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid align well with these principles, suggesting its potential as a precursor for next-generation TKIs.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its use in developing anti-inflammatory agents. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors. By targeting key mediators of inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), it may be possible to develop more effective anti-inflammatory drugs.

The< strong>bromine and chlorine atoms on the phenyl ring are particularly interesting from a chemical biology perspective. These halogen atoms can participate in various reactions, including cross-coupling reactions that are widely used in organic synthesis. For example, Suzuki-Miyaura cross-coupling reactions allow for the introduction of aryl groups at specific positions on the ring, enabling further diversification of the molecular structure.

The< strong>molecular modeling studies have been instrumental in understanding how 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid interacts with biological targets. These studies often involve computational methods that predict binding affinities and identify potential binding pockets on proteins or enzymes. By correlating these predictions with experimental data from high-throughput screening assays, researchers can refine their designs to optimize drug-like properties.

In conclusion, 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid (CAS No. 2168114-57-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications across multiple therapeutic areas. Its aromatic framework adorned with bromine and chlorine substituents makes it an excellent candidate for further derivatization into bioactive molecules capable of modulating key biological pathways involved in diseases such as cancer and inflammation.

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